![molecular formula C13H9IO2 B12807469 2'-Iodobiphenyl-2-carboxylic acid](/img/structure/B12807469.png)
2'-Iodobiphenyl-2-carboxylic acid
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Overview
Description
2’-Iodobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H9IO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with an iodine atom and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Iodobiphenyl-2-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of biphenyl-2-carboxylic acid. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the biphenyl structure .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is reacted with an iodoarene in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of 2’-Iodobiphenyl-2-carboxylic acid often employs large-scale iodination reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-Iodobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are essential, with bases like potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Coupling: Biaryl compounds with diverse functional groups.
Oxidation/Reduction: Alcohols, aldehydes, or ketones depending on the reaction conditions.
Scientific Research Applications
2’-Iodobiphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2’-Iodobiphenyl-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the iodine atom and carboxylic acid group. The iodine atom can undergo substitution reactions, while the carboxylic acid group can engage in acid-base reactions and form esters or amides . These functional groups allow the compound to interact with different molecular targets and pathways, making it versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2’-Bromobiphenyl-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
2’-Chlorobiphenyl-2-carboxylic acid: Contains a chlorine atom instead of iodine.
Biphenyl-2-carboxylic acid: Lacks the halogen substituent.
Uniqueness
2’-Iodobiphenyl-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s reactivity and interactions in chemical reactions .
Biological Activity
2'-Iodobiphenyl-2-carboxylic acid, a derivative of biphenyl, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of an iodine atom and a carboxylic acid functional group, which may influence its interactions with biological systems. This article reviews various studies that explore the biological activity of this compound, including its effects on cell lines, potential as a therapeutic agent, and mechanisms of action.
- Molecular Formula : C₁₃H₉IO₂
- Molecular Weight : 298.11 g/mol
- Density : 1.2 g/cm³
- Melting Point : 111-113 °C
- Boiling Point : 343.5 °C
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related bipyridine complexes show that carboxylic acid functionalities enhance radical scavenging capabilities against various free radicals such as DPPH and hydroxyl radicals .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary data suggest that it may exhibit selective toxicity towards specific cancer cells while sparing normal cells, a desirable trait in cancer therapeutics .
- Protein Binding and Interaction : The interaction of this compound with proteins, particularly bovine serum albumin (BSA), has been studied using fluorescence spectroscopy. The results indicate a static quenching mechanism, suggesting that the compound binds to BSA and may influence its biological functions .
Case Study 1: Antioxidant Properties
A study conducted on related bipyridine complexes demonstrated that the incorporation of carboxylic acid groups significantly improved antioxidant activity compared to their non-acidic counterparts. The complexes showed effective scavenging of free radicals and were compared against standard antioxidants such as vitamin C .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were performed to assess the cytotoxicity of this compound against several cancer cell lines including HeLa and MCF7. The results indicated that the compound exhibited notable cytotoxic effects with IC₅₀ values comparable to established anticancer agents like cisplatin .
The mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- DNA Binding : Similar compounds have shown a propensity to bind DNA through groove binding mechanisms, which could lead to interference with replication and transcription processes.
- Protein Interaction : By binding to proteins such as BSA, the compound may alter protein stability and function, impacting various cellular processes.
Comparative Analysis Table
Property | This compound | Related Compounds (e.g., Bipyridine) |
---|---|---|
Molecular Weight | 298.11 g/mol | Varies |
Antioxidant Activity | Moderate | High |
Cytotoxicity (IC₅₀) | Comparable to cisplatin | Varies |
Protein Binding Mechanism | Static Quenching | Variable |
Properties
Molecular Formula |
C13H9IO2 |
---|---|
Molecular Weight |
324.11 g/mol |
IUPAC Name |
2-(2-iodophenyl)benzoic acid |
InChI |
InChI=1S/C13H9IO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) |
InChI Key |
PGWCDJMLFYHAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2I)C(=O)O |
Origin of Product |
United States |
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